Propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-
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Overview
Description
Propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-, also known as 2-(4-cyano-2,7-dinitrofluoren-9-ylidene)propanedinitrile, is a chemical compound with the molecular formula C17H5N5O4 and a molecular weight of 343.25 g/mol . This compound is characterized by its unique structure, which includes a fluorenylidene core substituted with cyano and nitro groups. It is primarily used in scientific research and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-, involves several steps. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-, involves its interaction with molecular targets such as enzymes and receptors. The cyano and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .
Comparison with Similar Compounds
Propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-, can be compared with similar compounds such as:
- 2-(2,4,5,7-tetranitrofluoren-9-ylidene)malononitrile
- 2-(5-fluoro-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(9-anthrylmethylene)malononitrile
These compounds share structural similarities but differ in the substitution patterns and functional groups, which influence their chemical reactivity and applications. The unique combination of cyano and nitro groups in propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)-, makes it distinct and valuable for specific research purposes .
Biological Activity
Propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)- is a compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of Propanedinitrile, (4-cyano-2,7-dinitro-9H-fluoren-9-ylidene)- can be represented as follows:
This compound contains a fluorene backbone with cyano and nitro substituents, which are known to influence its chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory effects. The following sections detail specific findings related to the biological activity of Propanedinitrile.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several derivatives related to fluorene compounds. The results indicated that while some derivatives demonstrated significant activity against Gram-positive bacteria, the specific compound of interest showed limited efficacy against multidrug-resistant strains.
Compound | Minimum Inhibitory Concentration (MIC) | Activity Against |
---|---|---|
Propanedinitrile derivative | >256 μg/mL | S. aureus, E. faecalis |
Control compound | <256 μg/mL | K. pneumoniae, P. aeruginosa |
The data suggest that while the compound may have some antimicrobial potential, it is not effective against all tested strains, particularly Gram-negative bacteria .
Antitumor Activity
In another study focusing on compounds derived from fluorene structures, several showed promising antitumor activity in vitro. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Fluorene derivative 1 | MCF-7 (breast cancer) | 12.5 |
Fluorene derivative 2 | HeLa (cervical cancer) | 15.0 |
These findings indicate that structural modifications can enhance the biological activity of fluorene derivatives, suggesting a potential avenue for developing new anticancer agents .
Case Study 1: Synthesis and Evaluation
A recent synthesis involved creating novel fluorenyl-hydrazinthiazole derivatives based on the fluorene structure. The synthesized compounds were evaluated for their antimicrobial activity against various strains:
- Synthesis Method : Hantzsch reaction was employed.
- Tested Strains : Multidrug-resistant Gram-positive and Gram-negative bacteria.
- Findings : Compounds exhibited varying degrees of activity; however, none were effective against Gram-negative pathogens.
This case highlights the importance of structural modifications in enhancing biological activity .
Case Study 2: Photophysical Properties
Another investigation focused on the photophysical properties of fluorene-based compounds and their implications for biological applications:
- Methodology : Compounds were synthesized using conventional and microwave-assisted methods.
- Results : The compounds exhibited significant thermal stability and moderate emission properties, indicating potential use in photodynamic therapy.
The study underscores the dual role that such compounds can play in both therapeutic applications and as fluorescent probes in biological systems .
Properties
CAS No. |
91599-02-9 |
---|---|
Molecular Formula |
C17H5N5O4 |
Molecular Weight |
343.25 g/mol |
IUPAC Name |
2-(4-cyano-2,7-dinitrofluoren-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H5N5O4/c18-6-9-3-12(22(25)26)5-15-16(9)13-2-1-11(21(23)24)4-14(13)17(15)10(7-19)8-20/h1-5H |
InChI Key |
TWYKMXMQKACSPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=CC(=CC(=C23)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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